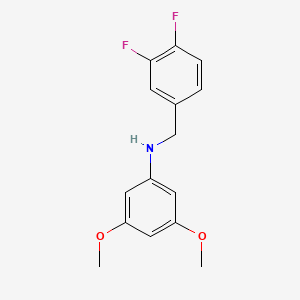
N~2~-(4-chlorobenzyl)-N~1~-(2-hydroxyethyl)-N~2~-(phenylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(4-chlorobenzyl)-N~1~-(2-hydroxyethyl)-N~2~-(phenylsulfonyl)glycinamide, also known as CGP 49823, is a synthetic compound that belongs to the class of glycine site antagonists. This compound has been widely studied due to its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Mécanisme D'action
N~2~-(4-chlorobenzyl)-N~1~-(2-hydroxyethyl)-N~2~-(phenylsulfonyl)glycinamide 49823 acts as a glycine site antagonist at the NMDA receptor. The NMDA receptor is a glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory. The glycine site of the NMDA receptor modulates the activity of the receptor by binding to glycine or d-serine. N~2~-(4-chlorobenzyl)-N~1~-(2-hydroxyethyl)-N~2~-(phenylsulfonyl)glycinamide 49823 binds to the glycine site of the NMDA receptor and blocks the binding of glycine or d-serine, thereby inhibiting the activity of the receptor.
Biochemical and Physiological Effects:
N~2~-(4-chlorobenzyl)-N~1~-(2-hydroxyethyl)-N~2~-(phenylsulfonyl)glycinamide 49823 has been shown to have a number of biochemical and physiological effects. In animal models of Alzheimer's disease and Parkinson's disease, N~2~-(4-chlorobenzyl)-N~1~-(2-hydroxyethyl)-N~2~-(phenylsulfonyl)glycinamide 49823 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. The compound has also been shown to improve cognitive function in animal models of Alzheimer's disease. In addition, N~2~-(4-chlorobenzyl)-N~1~-(2-hydroxyethyl)-N~2~-(phenylsulfonyl)glycinamide 49823 has been shown to modulate the release of dopamine in the brain, which may have implications for the treatment of schizophrenia.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N~2~-(4-chlorobenzyl)-N~1~-(2-hydroxyethyl)-N~2~-(phenylsulfonyl)glycinamide 49823 in lab experiments is its ability to selectively modulate the activity of the NMDA receptor. This allows researchers to study the role of the NMDA receptor in various neurological disorders. However, one limitation of using N~2~-(4-chlorobenzyl)-N~1~-(2-hydroxyethyl)-N~2~-(phenylsulfonyl)glycinamide 49823 is its potential toxicity. The compound has been shown to have toxic effects on the liver and kidneys in animal studies.
Orientations Futures
There are several future directions for research on N~2~-(4-chlorobenzyl)-N~1~-(2-hydroxyethyl)-N~2~-(phenylsulfonyl)glycinamide 49823. One direction is to further investigate the neuroprotective effects of the compound in animal models of neurological disorders. Another direction is to study the effects of N~2~-(4-chlorobenzyl)-N~1~-(2-hydroxyethyl)-N~2~-(phenylsulfonyl)glycinamide 49823 on other neurotransmitter systems, such as the serotonin and noradrenaline systems. Additionally, researchers could investigate the potential of N~2~-(4-chlorobenzyl)-N~1~-(2-hydroxyethyl)-N~2~-(phenylsulfonyl)glycinamide 49823 as a treatment for other neurological disorders, such as Huntington's disease and multiple sclerosis.
Méthodes De Synthèse
The synthesis of N~2~-(4-chlorobenzyl)-N~1~-(2-hydroxyethyl)-N~2~-(phenylsulfonyl)glycinamide 49823 involves the reaction of N-(4-chlorobenzyl)-N-(2-hydroxyethyl)glycine with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction yields N~2~-(4-chlorobenzyl)-N~1~-(2-hydroxyethyl)-N~2~-(phenylsulfonyl)glycinamide 49823 as a white solid with a melting point of 180-182°C.
Applications De Recherche Scientifique
N~2~-(4-chlorobenzyl)-N~1~-(2-hydroxyethyl)-N~2~-(phenylsulfonyl)glycinamide 49823 has been extensively studied for its potential therapeutic applications in various neurological disorders. The compound has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease. It has also been studied as a potential treatment for schizophrenia due to its ability to modulate the N-methyl-D-aspartate (NMDA) receptor, which is involved in the pathophysiology of schizophrenia.
Propriétés
IUPAC Name |
2-[benzenesulfonyl-[(4-chlorophenyl)methyl]amino]-N-(2-hydroxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O4S/c18-15-8-6-14(7-9-15)12-20(13-17(22)19-10-11-21)25(23,24)16-4-2-1-3-5-16/h1-9,21H,10-13H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVFRIMWNMLEONJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Cl)CC(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(4-chlorobenzyl)-N-(2-hydroxyethyl)-N~2~-(phenylsulfonyl)glycinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~1~-(sec-butyl)-N~2~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4959223.png)
![1-ethyl-4-(3-{1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-4-piperidinyl}propanoyl)piperazine](/img/structure/B4959229.png)
![5-bromo-2-[3-(4-chlorophenoxy)propoxy]benzaldehyde](/img/structure/B4959242.png)

![2-methyl-3,7-diphenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4959256.png)
![1,5-dimethyl-2-phenyl-4-[(3-{[3-(trifluoromethyl)phenyl]amino}-2-quinoxalinyl)amino]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B4959260.png)


![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]acrylonitrile](/img/structure/B4959276.png)

![9-{2-[4-(benzyloxy)phenoxy]ethyl}-9H-carbazole](/img/structure/B4959290.png)

![ethyl (7-oxo-2,3-diphenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl)acetate](/img/structure/B4959300.png)
![2-[3-(methoxymethyl)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4959305.png)